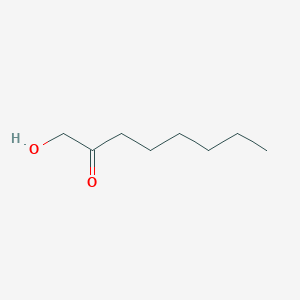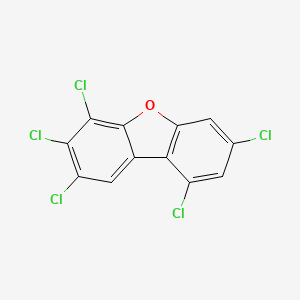
1,3,6,7,8-Pentachlorodibenzofuran
Descripción general
Descripción
1,3,6,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes involving chlorine, such as the production of polychlorinated biphenyls and the incineration of chlorine-containing materials . This compound is particularly notable for its high toxicity and potential to bioaccumulate in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6,7,8-Pentachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran or the pyrolysis of chlorinated organic materials. The chlorination process typically involves the reaction of dibenzofuran with chlorine gas in the presence of a catalyst at elevated temperatures . Pyrolysis, on the other hand, involves the thermal decomposition of chlorinated organic compounds at high temperatures, often in the presence of a chlorine donor .
Industrial Production Methods
Industrial production of this compound is generally an inadvertent by-product of processes such as the manufacture of polychlorinated biphenyls and the incineration of waste materials containing chlorine . These processes can lead to the formation of various polychlorinated dibenzofurans, including this compound, which are then released into the environment.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,7,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more toxic compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to less toxic products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions, with specific temperatures and pressures depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated dibenzofurans, while reduction can result in less chlorinated or even dechlorinated products .
Aplicaciones Científicas De Investigación
1,3,6,7,8-Pentachlorodibenzofuran has several scientific research applications, including:
Mecanismo De Acción
1,3,6,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, including CYP1A1 and CYP1A2 . This can lead to the production of reactive oxygen species and other toxic metabolites, contributing to its overall toxicity .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another highly toxic polychlorinated dibenzofuran with similar environmental persistence and bioaccumulation potential.
1,2,3,7,8-Pentachlorodibenzofuran: Shares similar toxicological properties and mechanisms of action.
2,3,4,7,8-Pentachlorodibenzofuran: Known for its high binding affinity to the AhR and similar toxic effects.
Uniqueness
1,3,6,7,8-Pentachlorodibenzofuran is unique in its specific chlorination pattern, which influences its chemical behavior and toxicity. Its particular arrangement of chlorine atoms can affect its binding affinity to the AhR and its overall persistence in the environment .
Propiedades
IUPAC Name |
1,3,6,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMQDUYUJIHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220936 | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-21-4 | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479RK92V34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


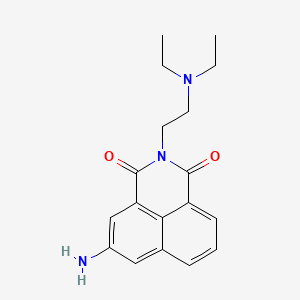

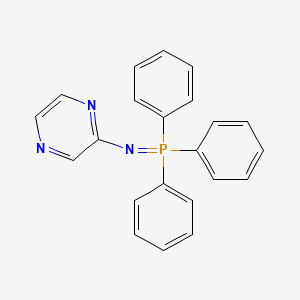
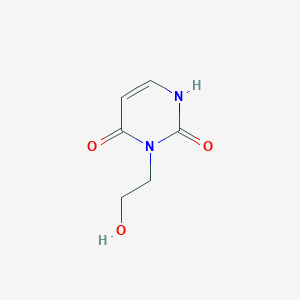
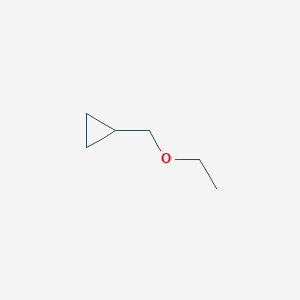
![1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066097.png)

